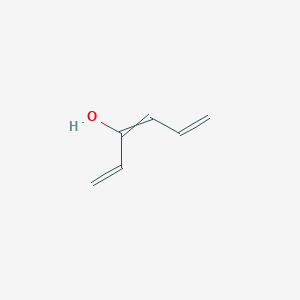
Hexa-1,3,5-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-1,3,5-trien-3-ol is an organic compound with the molecular formula C6H8O. It is a derivative of 1,3,5-hexatriene, where a hydroxyl group is attached to the third carbon atom. This compound is of interest due to its unique structure, which includes alternating double bonds and a hydroxyl group, making it a conjugated alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-1,3,5-trien-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 1,3,5-hexatriene.
Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydroxylation reactions. One common method is the hydroboration-oxidation reaction, where 1,3,5-hexatriene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalysts to improve yield and efficiency. The specific methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Hexa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antioxidant effects, is ongoing.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of Hexa-1,3,5-trien-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Hexatriene: The parent compound without the hydroxyl group.
Hexa-1,3,5-triene: Another isomer with a different arrangement of double bonds.
Cyclohexadiene: A cyclic compound with similar conjugation.
Uniqueness
Hexa-1,3,5-trien-3-ol is unique due to the presence of both conjugated double bonds and a hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs. This combination allows for a wide range of reactivity and applications in various fields.
Propriétés
Numéro CAS |
691401-67-9 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
hexa-1,3,5-trien-3-ol |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5,7H,1-2H2 |
Clé InChI |
ZOTWXDHBOOGPTD-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)
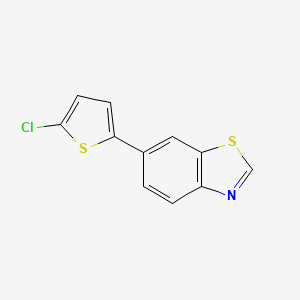
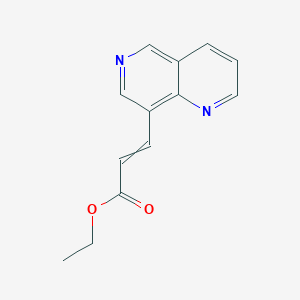
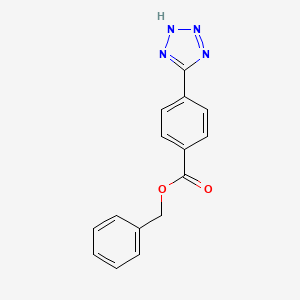

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
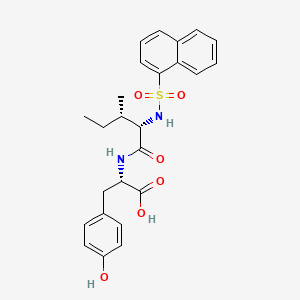
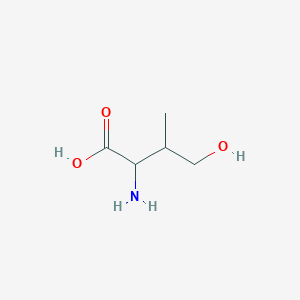
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
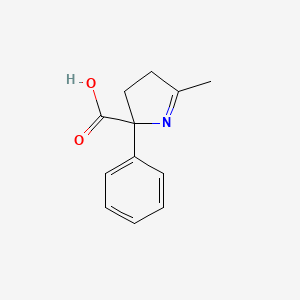
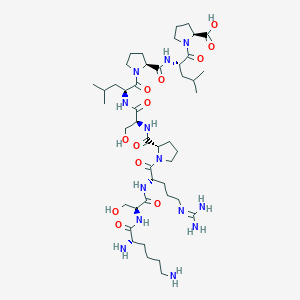
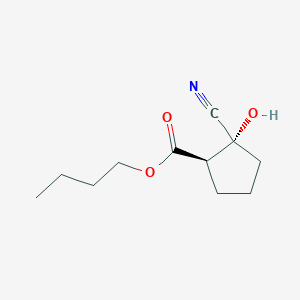
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
